![molecular formula C24H25NO4 B591587 (2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid CAS No. 1217512-55-4](/img/structure/B591587.png)
(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid
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Overview
Description
(2R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)octahydro-1H-indole-2-carboxylic acid, also known as FMOC-O-Indole-2-carboxylic acid, is a carboxylic acid derivative of the indole family. It is a synthetic compound with a wide range of applications in both the pharmaceutical and chemical industries. FMOC-O-Indole-2-carboxylic acid is a versatile compound with multiple uses, including as a starting material for the synthesis of other compounds, as a catalyst in chemical reactions, and as a reagent in biochemical and physiological research.
Scientific Research Applications
Biomass-Derived Levulinic Acid in Drug Synthesis
Levulinic acid (LEV) is recognized as a pivotal chemical produced entirely from biomass, demonstrating significant flexibility and diversity in drug synthesis due to its carbonyl and carboxyl functional groups. It plays a crucial role in reducing drug synthesis costs and simplifying synthesis steps, offering untapped potential in medicine, particularly in cancer treatment and medical materials. Notably, LEV derivatives can directly synthesize drugs or serve as linkers for pharmaceutical reagents, forming medicinally active functional groups such as indole and pyridazine (Zhang et al., 2021).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids are highlighted for their flexibility and usage as precursors for various industrial chemicals. Their inhibitory impact on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, due to their potency as microbial inhibitors, underscores the need for metabolic engineering strategies to enhance microbial robustness against such acids (Jarboe et al., 2013).
Indole Synthesis in Organic Chemistry
The synthesis of indole alkaloids, which range from lysergic acid to vincristine, has long captivated chemists. Recent advances in indole synthesis methods have significantly contributed to organic chemistry, offering a framework for classifying all indole syntheses and facilitating the discovery of new approaches to the indole nucleus. This classification aids in understanding the historical and current state of indole synthesis strategies (Taber & Tirunahari, 2011).
Role of Carboxylic and Phenolic Groups in NOM Adsorption
The adsorption of natural organic matter (NOM) on minerals highlights the significant roles of carboxylic and phenolic groups. Studies suggest that the formation of outer-sphere complexes predominantly governs the adsorption of aromatic carboxylates, with phenolic groups enhancing the interaction strength with minerals like aluminium hydroxide. This interaction is vital for understanding organic matter adsorption and its implications for environmental science (Guan et al., 2006).
The Spin Label Amino Acid TOAC in Peptide Studies
The paramagnetic amino acid TOAC has found extensive applications in analyzing peptide backbone dynamics and secondary structure. Its incorporation into peptides, facilitated by EPR spectroscopy and other physical techniques, has enabled the study of peptide interactions with membranes, proteins, and nucleic acids, thereby advancing biophysical research (Schreier et al., 2012).
Mechanism of Action
Target of Action
It is commonly used in peptide synthesis in solid-phase synthetic chemistry .
Mode of Action
The mode of action of Fmoc-D-Octahydroindole-2-carboxylic acid involves its role as a precursor in the synthesis of Fmoc-L-octahydroindoline-2-carboxylic acid-N-anhydride . The compound undergoes a nucleophilic substitution reaction to form the anhydride intermediate .
Biochemical Pathways
The biochemical pathways affected by Fmoc-D-Octahydroindole-2-carboxylic acid are related to peptide synthesis. The compound is used as a building block in the synthesis of peptides, contributing to the formation of complex protein structures .
Pharmacokinetics
Its molecular weight is 39146 , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
The result of the action of Fmoc-D-Octahydroindole-2-carboxylic acid is the synthesis of Fmoc-L-octahydroindoline-2-carboxylic acid-N-anhydride, an intermediate in peptide synthesis . This contributes to the formation of complex protein structures.
Action Environment
The action of Fmoc-D-Octahydroindole-2-carboxylic acid is influenced by environmental factors such as temperature. The compound is typically stored at temperatures between 2 - 8 °C . These conditions help maintain the stability and efficacy of the compound.
properties
IUPAC Name |
(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO4/c26-23(27)22-13-15-7-1-6-12-21(15)25(22)24(28)29-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,15,20-22H,1,6-7,12-14H2,(H,26,27)/t15?,21?,22-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZXLQHJZHITMW-IVKVDSSUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2C(C1)C[C@@H](N2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719295 |
Source
|
Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1217512-55-4 |
Source
|
Record name | (2R)-1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}octahydro-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90719295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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